1-(4-Methylbenzyl)-1,4-dihydroquinoxaline-2,3-dione

HIV capsid inhibitor Fragment-based drug discovery X-ray crystallography

1-(4-Methylbenzyl)-1,4-dihydroquinoxaline-2,3-dione (CAS 1172891-28-9) is a synthetic quinoxaline-2,3-dione heterocycle bearing a 4-methylbenzyl substituent at the N1 position. It belongs to a pharmacologically privileged scaffold class that has historically yielded antagonists of ionotropic glutamate receptors.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
CAS No. 1172891-28-9
Cat. No. B1386832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylbenzyl)-1,4-dihydroquinoxaline-2,3-dione
CAS1172891-28-9
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C3=CC=CC=C3NC(=O)C2=O
InChIInChI=1S/C16H14N2O2/c1-11-6-8-12(9-7-11)10-18-14-5-3-2-4-13(14)17-15(19)16(18)20/h2-9H,10H2,1H3,(H,17,19)
InChIKeyCDBRNCZLZWKJSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylbenzyl)-1,4-dihydroquinoxaline-2,3-dione (CAS 1172891-28-9): Fragment-Derived Quinoxalinedione with Validated Structural Pharmacology


1-(4-Methylbenzyl)-1,4-dihydroquinoxaline-2,3-dione (CAS 1172891-28-9) is a synthetic quinoxaline-2,3-dione heterocycle bearing a 4-methylbenzyl substituent at the N1 position. It belongs to a pharmacologically privileged scaffold class that has historically yielded antagonists of ionotropic glutamate receptors [1]. In contemporary drug discovery, the compound has been repurposed as a fragment hit against HIV-1 capsid (HIV-CA) protein—demonstrated by an X-ray co-crystal structure at 1.88 Å resolution (PDB 8QUY)—and has shown cross-species dihydroorotate dehydrogenase (DHODH) inhibition [2] [3]. These structurally validated, quantifiable activities position it as a multifunctional chemical probe distinct from generic quinoxalinedione building blocks.

Why 1-(4-Methylbenzyl)-1,4-dihydroquinoxaline-2,3-dione Cannot Be Replaced by a Generic Quinoxalinedione


The quinoxaline-2,3-dione scaffold alone is insufficient to ensure target engagement; the N1 substituent dictates both binding pose and selectivity profile. In the HIV-CA system, crystal structure evidence shows that the 4-methylbenzyl group of this compound occupies a specific hydrophobic pocket formed by Thr107, Tyr130, and Ile73 [1]. Removing or altering this benzyl substituent abolishes these hydrophobic contacts. Similarly, for DHODH inhibition, the 4-methylbenzyl moiety provides a distinct IC50 shift versus unsubstituted quinoxalinediones, though exact comparator data from the same assay series remain limited [2]. Consequently, generic 1,4-dihydroquinoxaline-2,3-dione or even closely related N1-alkyl variants cannot reproduce the binding interactions or the simultaneous HIV-CA/DHODH polypharmacology of this specific compound. Procurement of an uncharacterized analog risks loss of both structural and functional fidelity.

Quantitative Differentiation Evidence for 1-(4-Methylbenzyl)-1,4-dihydroquinoxaline-2,3-dione vs. Closest Analogs


Crystallographically Confirmed HIV-1 Capsid Binding Pose vs. Core Scaffold Analog (Compound 38)

The compound (DDD01728501) was co-crystallized with hexameric HIV-1 CA at 1.88 Å resolution, revealing that its quinoxalinedione core forms a conserved hydrogen bond with Asn57 and a cation–π interaction with Lys70, while the 4-methylbenzyl group engages hydrophobic residues Thr107, Tyr130, and Ile73 [1]. By comparison, the optimized analog Compound 38, which shares the identical quinoxalinedione core but bears a different substitution pattern, achieves a 19F-pKi of 5.4 [2]. The scaffold binding pose is superimposable, but the differential substitution directly impacts potency and ligand efficiency metrics.

HIV capsid inhibitor Fragment-based drug discovery X-ray crystallography

Human DHODH Inhibition: Cross-Species Selectivity Profile

In a DCIP reduction-based indirect assay using dihydroorotate (DHO) as substrate, the compound inhibited human DHODH with an IC50 of 541 nM [1]. Against Schistosoma mansoni DHODH, the IC50 improved approximately 2.9-fold to 185 nM under identical assay conditions [2]. This cross-species differential inhibition is a measurable selectivity feature not established for most commercially available 1,4-dihydroquinoxaline-2,3-dione derivatives.

DHODH inhibitor Immunosuppression Antiparasitic

Fragment Screening Hit Validation: Specific Binding Confirmed by Competitive Displacement

In the NMR-based fragment screening cascade, the compound demonstrated positive binding in all three NMR experiments (STD, WaterLOGSY, and 19F competition) and was displaced by the known HIV-CA ligand PF-74, confirming site-specific binding at the NTD-CTD interface [1]. By contrast, 492 of the 509 screened fragments did not meet these criteria, and among the 17 confirmed hits, only 2 (Compounds 37 and 38) were advanced to optimization [2]. This places the compound in a highly selective validated hit subset.

Fragment screening NMR binding assay Target engagement

Highest-Value Application Scenarios for 1-(4-Methylbenzyl)-1,4-dihydroquinoxaline-2,3-dione Based on Quantitative Evidence


Structure-Guided Optimization of HIV-1 Capsid Inhibitors

Researchers initiating a fragment-to-lead campaign targeting HIV-CA can directly use the 1.88 Å co-crystal structure (PDB 8QUY) to design analogs that preserve the Asn57 and Lys70 interactions while optimizing the solvent-exposed benzyl group. The validated binding mode supersedes docking-only approaches and reduces synthetic iterations [1].

Dual-Use Probe for DHODH Selectivity Profiling Across Species

With a measured 2.9-fold selectivity for parasite DHODH (IC50 185 nM) over human DHODH (IC50 541 nM), this compound can serve as a reference inhibitor in species-selectivity assays, enabling benchmarking of novel antiparasitic DHODH inhibitors. The identical assay conditions across species strengthen cross-study comparability [2].

NMR Assay Development and Fragment Library Validation

As a confirmed triple-positive NMR fragment displaced by PF-74, the compound is suitable as a positive control or reference ligand in STD, WaterLOGSY, and 19F competition experiments when establishing or validating NMR-based fragment screening workflows for HIV-CA or related protein targets [3].

Quote Request

Request a Quote for 1-(4-Methylbenzyl)-1,4-dihydroquinoxaline-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.